molecular formula C29H48O B1210213 (24E)-24-N-Propylidenecholesterol

(24E)-24-N-Propylidenecholesterol

Cat. No.: B1210213
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (24E)-24-N-Propylidenecholesterol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is a type of sterol, which are essential components of cell membranes in plants, animals, and fungi. Sterols play a crucial role in maintaining cell membrane integrity and fluidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24E)-24-N-Propylidenecholesterol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Alkylation: Introduction of the propan-2-ylhept-5-en-2-yl side chain via alkylation reactions.

    Hydrogenation: Saturation of double bonds through hydrogenation under specific conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position using hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(24E)-24-N-Propylidenecholesterol: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield saturated hydrocarbons.

Scientific Research Applications

(24E)-24-N-Propylidenecholesterol: has various scientific research applications, including:

    Chemistry: Used as a model compound for studying sterol chemistry and synthesis.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, such as cholesterol-lowering agents.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (24E)-24-N-Propylidenecholesterol involves its interaction with cell membranes and enzymes. It may modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes involved in sterol metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known sterol with a similar core structure but different side chains.

    Ergosterol: A sterol found in fungi with a similar structure but different functional groups.

    Stigmasterol: A plant sterol with a similar core structure but different side chains.

Uniqueness

(24E)-24-N-Propylidenecholesterol: is unique due to its specific side chain and functional groups, which confer distinct chemical and biological properties compared to other sterols.

Properties

IUPAC Name

10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKOCHBMDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861999
Record name Stigmasta-5,24(28)-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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